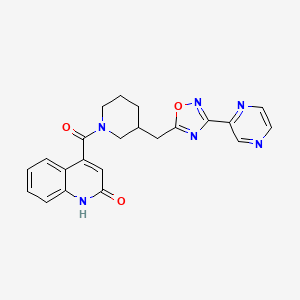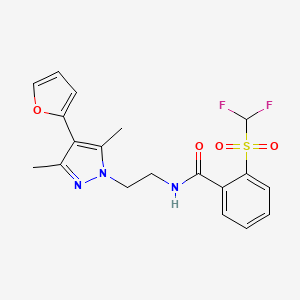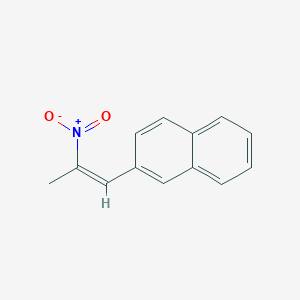![molecular formula C22H22N6O3 B2925160 Ethyl 1-(1-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydroquinazolin-4-yl)piperidine-4-carboxylate CAS No. 1113103-31-3](/img/structure/B2925160.png)
Ethyl 1-(1-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydroquinazolin-4-yl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(1-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydroquinazolin-4-yl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C22H22N6O3 and its molecular weight is 418.457. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(1-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydroquinazolin-4-yl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(1-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydroquinazolin-4-yl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The presence of a piperidine ring, as found in the compound, could potentially enhance these antiviral effects.
Anti-inflammatory and Analgesic Activity
Compounds with an indole moiety have demonstrated anti-inflammatory and analgesic activities. They have been compared with known drugs such as indomethacin and celecoxib for their effectiveness and associated ulcerogenic index . The compound’s piperidine and quinazolinone structures could be explored for similar pharmacological activities.
Anticancer Applications
Indole derivatives are known for their potential in treating cancer cells. The structural complexity of the compound, including the quinazolinone and piperidine rings, might interact with various biological targets, offering a promising avenue for anticancer research .
Antimicrobial Properties
The indole core is associated with antimicrobial activity. The compound’s chlorine and fluorine substituents could potentially enhance this property, making it a candidate for developing new antimicrobial agents .
Antidiabetic Potential
Indole derivatives have been studied for their antidiabetic effects. The compound’s ability to bind with high affinity to multiple receptors could be leveraged to explore its use in diabetes management .
Antimalarial Activity
The biological activities of indole derivatives extend to antimalarial properties. The compound’s structural features could be synthesized and screened for activity against malaria-causing parasites .
Neuroprotective Effects
Piperidine derivatives are being investigated for their neuroprotective effects. The compound , with its piperidine ring, could be a valuable addition to the list of molecules studied for protecting neuronal health .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in regulating growth. The compound’s indole-related structure could be synthesized to study its effects on plant growth and development .
Propriétés
IUPAC Name |
5-amino-1-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-13-6-4-5-7-17(13)24-21(29)19-20(23)28(27-26-19)12-18-14(2)31-22(25-18)15-8-10-16(30-3)11-9-15/h4-11H,12,23H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWRINKUIRPRFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=C(C=C4)OC)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(1-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydroquinazolin-4-yl)piperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2925078.png)

![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]pyran-4-one](/img/structure/B2925080.png)


![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B2925086.png)


![4-benzyl-2-(2-(cyclopentylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2925090.png)
![rel-5-[(1R,2R)-2-methylcyclopropyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2925092.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate](/img/structure/B2925096.png)
![Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2925100.png)